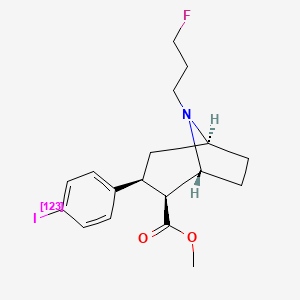

Ioflupane I-123

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ioflupane I-123 involves several steps, starting with the preparation of the precursor molecule, which is then labeled with radioactive iodine-123. The key steps include:

Preparation of the precursor:

Radioiodination: The precursor is then labeled with iodine-123 through an electrophilic substitution reaction. .

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic process while maintaining strict quality control. The production process includes:

Radiolabeling: The precursor is radiolabeled with iodine-123 in a controlled environment to ensure safety and consistency.

Purification: The radiolabeled compound is purified using chromatographic techniques to remove any impurities.

Quality Control: The final product undergoes rigorous quality control tests, including radiochemical purity, specific activity, and sterility tests, to ensure it meets regulatory standards

Analyse Des Réactions Chimiques

Types of Reactions: Ioflupane I-123 primarily undergoes electrophilic substitution reactions during its synthesis. The key reactions include:

Electrophilic Substitution: The introduction of the iodine-123 isotope into the precursor molecule.

Nucleophilic Substitution: The formation of the fluoropropyl group in the precursor

Common Reagents and Conditions:

Electrophilic Substitution: Iodine-123 is introduced using an electrophilic iodination reagent under controlled conditions.

Nucleophilic Substitution: The fluoropropyl group is introduced using a nucleophilic fluorination reagent

Major Products: The major product of these reactions is the radiolabeled compound this compound, which is used for diagnostic imaging .

Applications De Recherche Scientifique

Ioflupane I-123 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a radiotracer in various chemical studies to understand the behavior of dopamine transporters.

Biology: Helps in studying the distribution and density of dopamine transporters in the brain.

Medicine: Primarily used in single-photon emission computed tomography (SPECT) imaging to diagnose Parkinsonian syndromes and differentiate them from other disorders with similar symptoms

Industry: Used in the development and testing of new diagnostic imaging agents and techniques

Mécanisme D'action

Ioflupane I-123 exerts its effects by binding selectively to presynaptic dopamine transporters in the brain. The mechanism involves:

Binding to Dopamine Transporters: this compound binds reversibly to dopamine transporters, which are proteins responsible for the reuptake of dopamine from the synaptic cleft.

Gamma Ray Emission: When iodine-123 decays, it emits gamma rays, which are detected by SPECT imaging to visualize the distribution of dopamine transporters in the brain

Comparaison Avec Des Composés Similaires

Ioflupane I-123 is unique in its high affinity for dopamine transporters and its use in SPECT imaging. Similar compounds include:

Fluorodopa (F-DOPA): Used in positron emission tomography (PET) imaging to study dopamine synthesis and metabolism.

Raclopride: A radiolabeled compound used in PET imaging to study dopamine receptor binding.

Altropane: Another cocaine analogue used in imaging studies of the dopamine system

This compound stands out due to its specific application in SPECT imaging and its ability to provide detailed information about the distribution of dopamine transporters in the brain .

Propriétés

| Iodine-123 labeled ioflupane binds to presynaptic dopamine transporters. When Iodine-123 decays, a gammay ray is emmitted and detected through SPECT. | |

Numéro CAS |

155798-07-5 |

Formule moléculaire |

C18H23FINO2 |

Poids moléculaire |

427.3 g/mol |

Nom IUPAC |

methyl (1R,2S,3S,5S)-8-(3-fluoropropyl)-3-(4-(123I)iodanylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |

InChI |

InChI=1S/C18H23FINO2/c1-23-18(22)17-15(12-3-5-13(20)6-4-12)11-14-7-8-16(17)21(14)10-2-9-19/h3-6,14-17H,2,7-11H2,1H3/t14-,15+,16+,17-/m0/s1/i20-4 |

Clé InChI |

HXWLAJVUJSVENX-HFIFKADTSA-N |

SMILES isomérique |

COC(=O)[C@@H]1[C@H]2CC[C@H](N2CCCF)C[C@@H]1C3=CC=C(C=C3)[123I] |

SMILES |

COC(=O)C1C2CCC(N2CCCF)CC1C3=CC=C(C=C3)I |

SMILES canonique |

COC(=O)C1C2CCC(N2CCCF)CC1C3=CC=C(C=C3)I |

Apparence |

Solid powder |

melting_point |

82-83 |

Autres numéros CAS |

155798-07-5 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(18F)FP-CIT (O-methyl-11C)beta-CIT-FP 123I-FP-CIT 2-carbomethoxy-8-(3-fluoropropyl)-3-(4-iodophenyl)tropane beta-CIT-FP fluoropropylcarbomethoxyiodophenylnortropane FP-CIT FPCIT I(123)-N-fluoropropyl-2-beta-carbomethoxy-3-(4-iodophenyl)nortropane I(123)-N-omega-fluoropropyl-2-beta-carbomethoxy-3-beta(4-iodophenyl)nortropane N-omega-fluoropropyl-2beta-carbomethoxy-3beta-(4-iodophenyl)tropane |

Origine du produit |

United States |

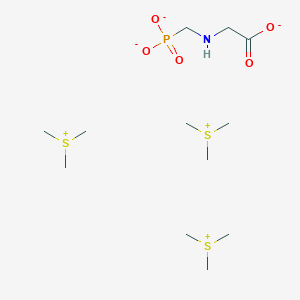

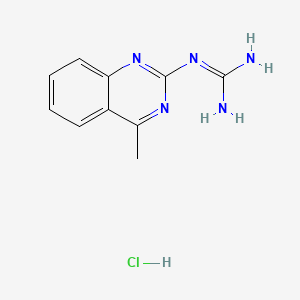

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(7-Methyl-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B1671977.png)